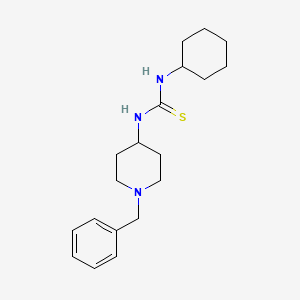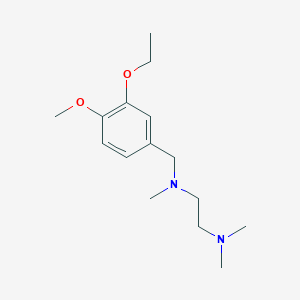
N-(1-benzyl-4-piperidinyl)-N'-cyclohexylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-4-piperidinyl)-N'-cyclohexylthiourea (known as BTCP) is a chemical compound that has been widely studied for its potential use in the field of neuroscience. BTCP is a potent dopamine transporter inhibitor, meaning that it can block the reuptake of the neurotransmitter dopamine in the brain. This property has led to research into the potential use of BTCP as a treatment for various neurological disorders, including Parkinson's disease and drug addiction.
作用機序
BTCP works by inhibiting the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. When dopamine is released into the synapse, it can bind to dopamine receptors on neighboring neurons, leading to the transmission of signals between neurons. Once the signal has been transmitted, the dopamine is taken back up into the presynaptic neuron by the dopamine transporter. BTCP blocks the dopamine transporter, preventing the reuptake of dopamine and leading to an increase in dopamine levels in the synapse.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BTCP are primarily related to its ability to inhibit the reuptake of dopamine. This leads to an increase in dopamine levels in the brain, which can have a range of effects on behavior and physiology. Increased dopamine levels are associated with feelings of pleasure and reward, which may be why BTCP has been studied as a potential treatment for drug addiction. In addition, dopamine is involved in the regulation of movement, which may be why BTCP has been studied as a potential treatment for Parkinson's disease.
実験室実験の利点と制限
One advantage of BTCP is that it is a potent dopamine transporter inhibitor, making it a useful tool for studying the role of dopamine in the brain. However, the complex synthesis process and the potential for side effects make BTCP a challenging compound to work with. In addition, the high affinity of BTCP for the dopamine transporter means that it can be difficult to remove from the brain once it has been administered.
将来の方向性
There are several potential future directions for research into BTCP. One area of interest is the use of BTCP as a treatment for drug addiction. Research has shown that BTCP can reduce drug-seeking behavior in animal models, suggesting that it may be a useful treatment for addiction. Another area of interest is the use of BTCP as a research tool to study the role of dopamine in the brain. By blocking the dopamine transporter, researchers can study the effects of increased dopamine levels on behavior and physiology. Finally, there is interest in developing new compounds that are similar to BTCP but have fewer side effects and are easier to synthesize.
合成法
The synthesis of BTCP is a complex process that involves several steps. The starting materials for the synthesis are cyclohexanone and benzylpiperidine. These are reacted with thiourea and hydrochloric acid to form the final product, BTCP. The synthesis of BTCP requires specialized equipment and expertise, making it a challenging compound to produce.
科学的研究の応用
BTCP has been extensively studied for its potential use in the field of neuroscience. Research has shown that BTCP has a high affinity for the dopamine transporter, meaning that it can bind to the transporter and prevent the reuptake of dopamine. This property has led to research into the potential use of BTCP as a treatment for various neurological disorders, including Parkinson's disease and drug addiction.
特性
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-cyclohexylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3S/c23-19(20-17-9-5-2-6-10-17)21-18-11-13-22(14-12-18)15-16-7-3-1-4-8-16/h1,3-4,7-8,17-18H,2,5-6,9-15H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEATSQHCSUULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzylpiperidin-4-yl)-3-cyclohexylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5855157.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5855162.png)
![2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5855163.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5855167.png)
![N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5855175.png)


![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B5855206.png)

![2-[(2-chloro-6-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5855229.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5855231.png)
![N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5855242.png)